
(5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine, also known as BOC-3-Br-MPA, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a substituted amphetamine derivative and has been studied for its ability to interact with the dopamine and serotonin systems in the brain. In
作用機序
(5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine acts as a dopamine and serotonin reuptake inhibitor, which means that it prevents these neurotransmitters from being reabsorbed by the neurons that release them. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their effects on the postsynaptic neuron. (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine also acts as a releasing agent for both dopamine and serotonin, which means that it can cause these neurotransmitters to be released from the presynaptic neuron into the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine are primarily related to its interactions with the dopamine and serotonin systems in the brain. These effects can include changes in mood, motivation, and motor control, as well as alterations in cognitive function and reward processing. (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine has also been shown to have some neuroprotective effects, particularly in the context of Parkinson's disease.
実験室実験の利点と制限
One advantage of using (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine in lab experiments is that it has a relatively high potency and selectivity for the dopamine and serotonin systems, which makes it a useful tool for investigating the role of these systems in various physiological processes. However, one limitation of using (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine is that it has not been extensively studied in humans, so its safety and efficacy in a clinical context are not well understood.
将来の方向性
There are several potential future directions for research on (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease, depression, and addiction, that target the dopamine and serotonin systems. Another area of interest is in the investigation of the long-term effects of (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine on the brain and behavior, particularly in the context of chronic use. Additionally, further research is needed to fully understand the safety and efficacy of (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine in a clinical context.
合成法
The synthesis of (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzaldehyde with cyclopropylmethylamine to form the intermediate 5-bromo-2-methoxybenzylcyclopropylcarbinol. This intermediate is then reacted with BOC-protected propylamine to yield the final product, (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine.
科学的研究の応用
(5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to interact with the dopamine and serotonin systems in the brain, which are involved in a variety of physiological processes, including mood regulation, reward processing, and motor control. (5-bromo-2-methoxybenzyl)(cyclopropylmethyl)propylamine has been used in studies to investigate the role of these systems in various neurological disorders, such as Parkinson's disease, depression, and addiction.
特性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-3-8-17(10-12-4-5-12)11-13-9-14(16)6-7-15(13)18-2/h6-7,9,12H,3-5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVHQYYZRGCWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide](/img/structure/B5842141.png)
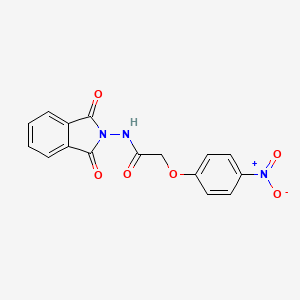
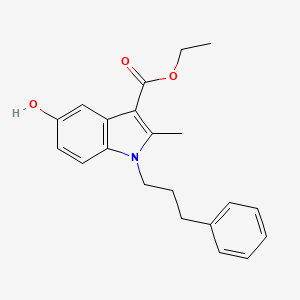

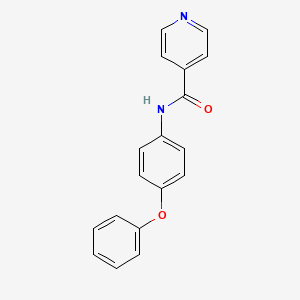
![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)
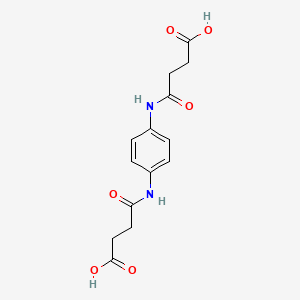

![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
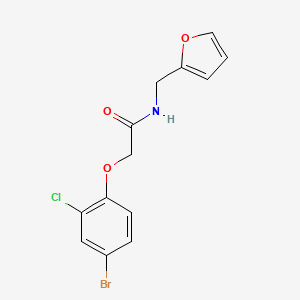
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)